3,3-Difluoro-4-phenylpiperidine hydrochloride
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Overview
Description
3,3-Difluoro-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.69. The purity is usually 95%.
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Scientific Research Applications
Phenylpiperazine Derivatives in Medicinal Chemistry
- Versatility in Drug Development: Phenylpiperazine derivatives, closely related to 3,3-Difluoro-4-phenylpiperidine hydrochloride, serve as a versatile scaffold in medicinal chemistry. These compounds have shown significant promise in the development of treatments for CNS disorders, showcasing their drug-like properties. Despite their association with CNS structures, there's a push towards diversifying their application into other therapeutic fields through appropriate modifications of the molecular skeleton. This suggests a potential for broad application in drug development, including areas beyond CNS disorders (Maia, Tesch, & Fraga, 2012).
Environmental Implications and Applications
- Degradation of Polyfluoroalkyl Chemicals: The environmental fate and degradation of polyfluoroalkyl chemicals, which are structurally related to fluorinated piperidines, have been extensively studied. These studies are crucial for understanding the breakdown and removal of potentially harmful perfluoroalkyl and polyfluoroalkyl substances (PFASs) from the environment. Research focuses on microbial degradation and the pathways leading to less harmful compounds, highlighting the environmental impact and methods for mitigating pollution from such chemicals (Liu & Avendaño, 2013).
Chemical Speciation and Reactivity
- Chemical Speciation Studies: Studies on the chemical speciation of related hydrofluoric acid solutions at different temperatures provide insights into the behavior of fluorinated compounds in aqueous environments. These investigations help in understanding the qualitative and quantitative speciation, which is essential for designing more efficient and environmentally friendly chemical processes involving fluorinated substances (Guendouzi, Faridi, & Khamar, 2019).
Fluoroalkylation in Aqueous Media
- Aqueous Fluoroalkylation: The development of aqueous fluoroalkylation methods, including difluoromethylation and trifluoromethylation, represents an environmentally benign approach to incorporating fluorinated groups into target molecules. These methods are pivotal for the synthesis of new pharmaceuticals, agrochemicals, and functional materials, highlighting the importance of fluorine-containing functionalities in modern chemistry. The progress in this area indicates a growing interest in using water as a medium for reactions traditionally considered hydrophobic, pointing towards greener and more sustainable chemical synthesis processes (Song et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3,3-difluoro-4-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13)8-14-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVHVVOUZCDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.